molecular formula C13H14N2O2 B1639837 Ethyl 3-benzyl-1H-pyrazole-5-carboxylate

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate

Cat. No.: B1639837
M. Wt: 230.26 g/mol
InChI Key: GLWQDMOYEZQYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a carboxylic acid group at position 3, a phenylmethyl group at position 5, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at position 3 of the pyrazole ring through a carboxylation reaction.

    Addition of the Phenylmethyl Group: The phenylmethyl group is added at position 5 through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, alcohols, and substituted pyrazoles.

Scientific Research Applications

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1h-Pyrazole-3-carboxylic acid,5-(methoxymethyl)-,methyl ester
  • 5-Methyl-1h-pyrazole-3-carboxylic acid
  • 1h-Pyrazole-3-carboxylic acid,5-(4-chlorophenyl)-1-(phenylmethyl)

Uniqueness

Ethyl 3-benzyl-1H-pyrazole-5-carboxylate is unique due to the presence of the phenylmethyl group at position 5 and the ethyl ester group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 5-benzyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-9-11(14-15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)

InChI Key

GLWQDMOYEZQYAL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CC2=CC=CC=C2

Origin of Product

United States

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